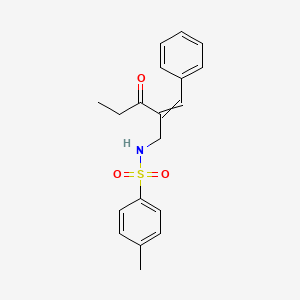
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, an oxopentyl chain, and a sulfonamide group attached to a methylbenzene ring.
Preparation Methods
The synthesis of N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: This step involves the condensation of benzaldehyde with an appropriate ketone to form the benzylidene intermediate.
Introduction of the Oxopentyl Chain: The oxopentyl chain is introduced through a Michael addition reaction, where the benzylidene intermediate reacts with a suitable Michael acceptor.
Sulfonamide Formation:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-Benzylidene-3-oxopentyl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-(2-Benzylidene-3-oxopentyl)-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group.
N-(2-Benzylidene-3-oxopentyl)-4-nitrobenzene-1-sulfonamide: Contains a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
919508-02-4 |
|---|---|
Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-benzylidene-3-oxopentyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21NO3S/c1-3-19(21)17(13-16-7-5-4-6-8-16)14-20-24(22,23)18-11-9-15(2)10-12-18/h4-13,20H,3,14H2,1-2H3 |
InChI Key |
CKSLWKAZBLURDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC1=CC=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















